2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
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Overview
Description
The compound “2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyridazine ring, a piperazine ring, and a ketone group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridine ring (a six-membered ring with one nitrogen atom), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a piperazine ring (a six-membered ring with two nitrogen atoms). The “2,2-Dimethyl-1-propan-1-one” part of the name suggests a three-carbon chain with two methyl groups attached to the second carbon and a ketone functional group on the first carbon .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the pyridine and pyridazine rings could participate in electrophilic substitution reactions, while the piperazine ring could undergo reactions typical of secondary amines. The ketone group could be involved in various reactions such as nucleophilic addition or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen-containing rings could make the compound polar and potentially soluble in water. The ketone group could also influence the compound’s reactivity and polarity .Scientific Research Applications
Synthesis of s-Triazine-Based Thiazolidinones
- Overview: A series of thiazolidinone derivatives, including those with 1-pyridin-2-yl-piperazine, were synthesized. These compounds showed antimicrobial activity against various bacteria and fungi.
- Reference: (Patel, Patel, Kumari, & Patel, 2012).
Synthesis and Crystal Structure Analysis
- Overview: The crystal structure of compounds containing 4-dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine was studied. These compounds form an extensive network of hydrogen bonds and π–π stacking interactions.
- Reference: (Lu, Qin, Zhu, & Yang, 2004).
Antihypertensive Activity
- Overview: Novel 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, with piperidino or pyrrolidino groups, were synthesized and tested for antihypertensive activity. They showed promising results in lowering blood pressure.
- Reference: (Evans, Fake, Hamilton, Poyser, & Showell, 1983).
Antimicrobial Activity of Thiazolidinone Derivatives
- Overview: Thiazolidinone derivatives with 1-pyridin-2-yl-piperazine showed significant antimicrobial activity against a range of bacteria and fungi.
- Reference: (Patel, Kumari, & Patel, 2012).
Synthesis of Azolopyrimidine and Pyridine Derivatives
- Overview: Utilization of 1-N,N-dimethylaminopent-1-en-3-one in the synthesis of various azolopyrimidine and pyridine derivatives, potentially useful for various applications.
- Reference: (Al-Shiekh, El‐Din, Hafez, & Elnagdi, 2004).
Antimicrobial and Antifungal Activities
- Overview: Synthesized compounds with 1-(2-dialkylaminoethyl)-5-methoxy-2-methyl benzimidazoles showed no significant biological activity.
- Reference: (Burch & Herbst, 1966).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyridine and pyridazine derivatives, it may interact with various enzymes or receptors in the body .
Pharmacokinetics
Based on its chemical structure, it is likely to have good lipophilicity, which could potentially enhance its absorption and distribution in the body .
Future Directions
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one are currently unknown. Similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. Similar compounds have been found to form infinite H-bonded chains through their amide, amine, and pyrimidine groups .
Properties
IUPAC Name |
2,2-dimethyl-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-18(2,3)17(25)24-12-10-23(11-13-24)16-8-7-15(21-22-16)20-14-6-4-5-9-19-14/h4-9H,10-13H2,1-3H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGZOZPQFGZAMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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